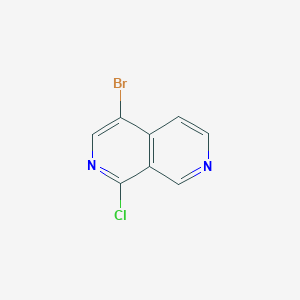

4-Bromo-1-chloro-2,7-naphthyridine

描述

Significance of Halogenated Naphthyridines as Synthetic Intermediates in Advanced Organic Chemistry

The strategic value of halogenated naphthyridines lies in their function as versatile synthetic intermediates. The carbon-halogen bond (C-X, where X = Cl, Br, I) is a key functional group that serves as a "handle" for introducing molecular diversity. Halogens are effective leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in a multitude of metal-catalyzed cross-coupling reactions. nih.gov This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision.

The differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) in cross-coupling reactions enables site-selective or sequential functionalization of poly-halogenated systems. This principle is fundamental in advanced organic synthesis, as it provides a programmed approach to building complex molecules by modifying one position at a time, a critical capability for creating libraries of compounds for drug discovery. rsc.org

Overview of 2,7-Naphthyridine (B1199556) Core Functionalization Strategies

The functionalization of the 2,7-naphthyridine core is a well-explored area, with numerous strategies developed to modify its structure. The most common starting point for creating compounds like 4-Bromo-1-chloro-2,7-naphthyridine is the halogenation of a corresponding naphthyridinone (a naphthyridine with a carbonyl group) precursor. Reagents such as phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃) are used to convert the ketone into chloro and bromo functionalities, respectively. rsc.org

Once the halogenated scaffold is in hand, a variety of functionalization techniques can be employed. These include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Buchwald-Hartwig amination (using amines) are extensively used to introduce aryl, alkyl, and amino groups. google.comchegg.com The choice of palladium catalyst, ligand, and reaction conditions can be tuned to control which halogen reacts, especially in di-halogenated substrates. rsc.orggoogle.com

Cobalt-Catalyzed Cross-Couplings: These reactions provide an effective method for coupling with organometallic reagents like alkyl and arylmagnesium compounds (Grignard reagents). google.com

Direct Ring Metalation: The use of strong, non-nucleophilic bases like TMPMgCl·LiCl (tetramethylpiperidylmagnesium chloride lithium chloride complex) can selectively deprotonate a specific position on the naphthyridine ring, allowing for the introduction of various electrophiles. bas.bg This method offers an alternative route to functionalization that does not rely on a pre-existing halogen.

The table below summarizes some of the key functionalization strategies applied to halogenated naphthyridine systems.

| Functionalization Strategy | Key Reagents/Catalysts | Type of Bond Formed | Typical Position(s) |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(dppf)Cl₂), Base, Boronic Acid (R-B(OH)₂) | C-C (aryl, vinyl) | Halogen-bearing carbons |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent (R-ZnX) | C-C (alkyl, aryl) | Halogen-bearing carbons |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine (R-NH₂) | C-N | Halogen-bearing carbons |

| Cobalt-Catalyzed Coupling | CoCl₂, Grignard reagent (R-MgX) or Organozinc reagent | C-C (alkyl, aryl) | Halogen-bearing carbons |

| Direct Metalation | TMPMgCl·LiCl, Electrophile (e.g., I₂, Aldehydes) | C-C, C-I, etc. | C5 (on benzo[c] google.comchegg.comnaphthyridine) |

| Nucleophilic Substitution | Amines, Alkoxides | C-N, C-O | Halogen-bearing carbons |

Research Focus on this compound within Heterocyclic Chemistry

The specific compound this compound (CAS Number: 1588569-14-5) is a subject of significant interest, primarily as a key intermediate in the synthesis of kinase inhibitors. google.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Consequently, the development of small molecules that can inhibit specific kinases is a major goal in modern drug discovery.

Patents have described the use of di-halogenated naphthyridines, including structures related to this compound, in the preparation of Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases. google.com The synthetic strategy often involves a sequential cross-coupling approach. The more reactive bromine at the C4 position can be selectively reacted first, for instance, in a Suzuki coupling, followed by a second reaction, such as a Buchwald-Hartwig amination, at the less reactive chlorine at the C1 position. This stepwise functionalization allows for the precise and controlled assembly of the final, complex drug molecule.

The differential reactivity of the C-Br and C-Cl bonds makes this compound a highly valuable and strategic building block, enabling efficient and convergent synthetic routes to novel therapeutics.

The table below provides some of the known properties and spectral data for the title compound.

| Property | Value |

| Chemical Formula | C₈H₄BrClN₂ |

| Molar Mass | 243.49 g/mol |

| CAS Number | 1588569-14-5 |

| Appearance | Solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.61, 7.99 |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 126.15, 128.05, 128.44, 128.54, 128.62, 133.08, 136.86, 141.30 |

Note: NMR data is representative and sourced from publicly available spectral information. rsc.orgchemsrc.com Precise peak assignments require detailed 2D NMR analysis.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-chloro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGSESNVOYYPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights and Reaction Dynamics of 4 Bromo 1 Chloro 2,7 Naphthyridine Derivatives

Investigation of Reaction Pathways for Halogen Introduction

The synthesis of 4-bromo-1-chloro-2,7-naphthyridine necessitates the introduction of bromine and chlorine atoms onto the 2,7-naphthyridine (B1199556) ring. The two primary mechanistic families for such transformations are free-radical and electrophilic halogenation, each with distinct characteristics and outcomes.

Free-radical halogenation proceeds via a chain reaction mechanism typically initiated by heat or UV light. chemeurope.com This process is characterized by three fundamental stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) to generate two halogen radicals. chemeurope.comlibretexts.org This step requires an energy input to break the halogen-halogen bond.

Propagation: A halogen radical abstracts a hydrogen atom from the substrate, in this case, the naphthyridine ring, to form a hydrogen halide and an aryl radical. This newly formed radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction. youtube.com

Termination: The reaction ceases when two radicals combine in various possible ways, for instance, two halogen radicals reforming a halogen molecule or a substrate radical combining with a halogen radical. libretexts.org

While effective for halogenating alkanes, free-radical halogenation is notoriously unselective, especially on molecules with multiple C-H bonds. wikipedia.org For aromatic systems like 2,7-naphthyridine, this lack of regioselectivity presents a significant challenge, often leading to a mixture of isomers that are difficult to separate. The relative reactivity of halogens in these reactions follows the order F₂ > Cl₂ > Br₂ > I₂. wikipedia.org

A more controlled method for halogenating aromatic and heteroaromatic systems is electrophilic halogenation. wikipedia.org This reaction is a type of electrophilic aromatic substitution. Given the electron-rich nature of aromatic rings, they act as nucleophiles, but a standard halogen molecule is typically not electrophilic enough to initiate a reaction.

The mechanism generally requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen-halogen bond. byjus.commt.com The catalyst interacts with the halogen molecule (e.g., Br₂) to form a highly electrophilic complex, which is then attacked by the π-electrons of the aromatic ring. wikipedia.org This attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, which temporarily disrupts the ring's aromaticity. byjus.com In the final step, a weak base (often the [FeX₄]⁻ complex formed) removes a proton from the carbon atom where the halogen has attached, restoring aromaticity and regenerating the catalyst. byjus.com

Reactivity of Halogen Substituents in the 2,7-Naphthyridine Ring

The presence of both bromine and chlorine on the 2,7-naphthyridine ring at positions 1 and 4 creates a versatile synthetic intermediate. The difference in the carbon-halogen bond strengths and electronic properties allows for selective functionalization through various reaction types.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, the reactivity of aryl halides is a critical factor. The first step in the catalytic cycle, oxidative addition, involves the insertion of the metal catalyst (commonly palladium) into the carbon-halogen bond. The rate of this step is highly dependent on the identity of the halogen.

The C-Br bond is weaker and more polarizable than the C-Cl bond. Consequently, the bromine atom at the C4 position of this compound is significantly more reactive towards oxidative addition than the chlorine atom at the C1 position. This differential reactivity allows for highly selective functionalization. It is possible to perform a cross-coupling reaction at the C4 position while leaving the C1-chloro substituent untouched, available for a subsequent, different coupling reaction under more forcing conditions. This stepwise functionalization is a powerful strategy for building molecular complexity. Research on the closely related 1-chloro-4-iodo-2,7-naphthyridine has shown it undergoes consecutive cross-coupling reactions, highlighting the principle of differential halogen reactivity. beilstein-journals.org

| Halogen Position | Halogen | Relative Bond Strength | Reactivity in Oxidative Addition | Selectivity in Cross-Coupling |

|---|---|---|---|---|

| C4 | Bromine (Br) | Weaker | High | Reacts first under standard conditions |

| C1 | Chlorine (Cl) | Stronger | Low | Remains intact during C4 coupling |

The ability of a halogen to act as a leaving group is crucial in nucleophilic substitution reactions. For standard Sₙ2 reactions at sp³-hybridized carbons, the leaving group ability correlates inversely with the basicity of the halide ion, leading to the familiar trend: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org Weaker bases are better leaving groups. libretexts.org

However, in nucleophilic aromatic substitution (SₙAr) reactions, which are common for electron-deficient heteroaromatic systems like naphthyridines, this trend can be inverted. The SₙAr mechanism typically involves a rate-determining first step where the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). nih.gov The stability of this intermediate is enhanced by the ability of the leaving group to withdraw electron density through induction. Since fluorine is the most electronegative halogen, it stabilizes the transition state leading to the Meisenheimer complex most effectively. This often results in a leaving group order of F > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.gov

Therefore, in an SₙAr reaction involving this compound, the chlorine atom at the C1 position is expected to be a better leaving group than the bromine atom at the C4 position, assuming the reaction proceeds via a classic SₙAr mechanism where the formation of the Meisenheimer complex is the rate-limiting step.

| Reaction Type | General Leaving Group Trend | Predicted Reactivity on this compound |

|---|---|---|

| Sₙ2 (Aliphatic) | I > Br > Cl > F | Not directly applicable to the aromatic ring itself |

| SₙAr (Aromatic) | F > Cl > Br > I (often) | Chlorine at C1 is likely more reactive than Bromine at C4 |

Mechanistic Studies of Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions, particularly those catalyzed by palladium, has been studied extensively and generally follows a catalytic cycle involving three key stages.

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. Due to the higher reactivity of the C-Br bond, the catalyst selectively inserts into the C4-Br bond of this compound. This process oxidizes the palladium from the 0 to the +2 oxidation state, forming an organopalladium(II) complex.

Transmetalation: In this step, a second reagent, typically an organometallic compound (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling), reacts with the organopalladium(II) complex. The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: This is the final, product-forming step. The two organic groups attached to the palladium(II) center couple and are eliminated from the metal as the final product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recent advancements have explored novel reaction conditions, such as solid-state C-N cross-coupling reactions using mechanochemistry (ball milling). springernature.comnih.gov These methods can offer sustainable alternatives to traditional solution-based syntheses and may exhibit different reactivity and selectivity profiles. springernature.com The use of olefin additives has been shown to act as molecular dispersants for the palladium catalyst in the solid state, facilitating these challenging transformations. nih.gov The application of such techniques to substrates like this compound could open new avenues for the efficient synthesis of complex derivatives.

Regioselectivity and Stereoselectivity in Naphthyridine Functionalization

The functionalization of the 2,7-naphthyridine scaffold, particularly in dihalogenated derivatives like this compound, presents a significant challenge in controlling regioselectivity due to the presence of multiple reactive sites. The inherent electronic properties of the naphthyridine ring, combined with the directing effects of the halogen substituents, govern the outcome of substitution reactions.

Research into the functionalization of related benzo[c] researchgate.netd-nb.infonaphthyridine systems has provided valuable insights into achieving regiocontrol. A notable strategy involves the use of directed metalation. For instance, the readily available 4-bromobenzo[c] researchgate.netd-nb.infonaphthyridine can undergo a highly regioselective direct ring metalation at the C-5 position. d-nb.infobeilstein-journals.org This is achieved using a specific magnesium amide base, TMPMgCl∙LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex), at low temperatures (−40 °C). The resulting metalated intermediate can then be quenched with a variety of electrophiles, leading to a range of 5-substituted products. d-nb.infobeilstein-journals.org This method's success hinges on the directing ability of the existing bromo group and the specific reactivity of the organometallic reagent.

The regioselectivity of this metalation is highlighted by deuterium (B1214612) oxide (D₂O) quenching experiments, which confirm the specific introduction of deuterium at the C-5 position. d-nb.info This selective functionalization at C-5 provides a powerful tool for synthesizing complex heterocyclic structures, including analogues of naturally occurring pyridoacridine alkaloids. d-nb.infobeilstein-journals.org

Another approach to achieving regioselectivity is through metal-catalyzed cross-coupling reactions. Cobalt-catalyzed alkylation reactions have been shown to selectively substitute the halogenated positions on chloronaphthyridines. This selectivity can be exploited to introduce various functional groups at either the 1- or 4-position of the 2,7-naphthyridine core, depending on the specific catalyst and reaction conditions employed.

The table below summarizes the regioselective functionalization of a 4-bromobenzo[c] researchgate.netd-nb.infonaphthyridine, a close analogue of the target compound, demonstrating the types of substituents that can be introduced at the C-5 position.

| Electrophile | Reagent | Product | Yield (%) |

| Aldehydes | R-CHO | Secondary Alcohols | 50-66 |

| Iodine | I₂ | 4-Bromo-5-iodo-benzo[c] researchgate.netd-nb.infonaphthyridine | 68 |

| Diethyl carbonate | (EtO)₂CO | Ethyl 4-bromo-benzo[c] researchgate.netd-nb.infonaphthyridine-5-carboxylate | 37 |

Data sourced from studies on 4-bromobenzo[c] researchgate.netd-nb.infonaphthyridine functionalization. d-nb.infobeilstein-journals.org

While there is substantial research on regioselectivity, information regarding stereoselectivity in the functionalization of this compound is less explicitly detailed in the reviewed literature. However, in the synthesis of more complex, fused heterocyclic systems derived from naphthyridines, diastereoselectivity has been observed. For example, the synthesis of pyrano and furano naphthyridine derivatives via a multi-component coupling reaction showed a primary preference for the cis diastereomer, although the addition of water could shift the selectivity towards the trans isomer. ekb.eg Such observations suggest that the stereochemical outcome is highly dependent on the specific reaction type and conditions.

Rearrangement Reactions within 2,7-Naphthyridine Systems

Rearrangement reactions offer a powerful synthetic strategy to access novel heterocyclic scaffolds that may be difficult to obtain through direct cyclization methods. Within the 2,7-naphthyridine series, a notable and studied transformation is the Smiles rearrangement. researchgate.netmdpi.com

This type of rearrangement has been observed during the synthesis of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines. mdpi.comnih.gov The process is typically triggered during the nucleophilic substitution of a leaving group on the naphthyridine ring. For example, the reaction of 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with certain primary amines can lead to an unexpected rearrangement, yielding 6,8-diamino-2-alkyl-2,7-naphthyridin-1-ones. mdpi.combenthamdirect.com

Several conditions have been identified for this rearrangement to occur:

A cyclic (aliphatic) amine must be present at the C-1 position of the 2,7-naphthyridine ring. nih.gov

The amine at the C-3 position must be a primary amine with a boiling point typically above 145 °C. nih.gov

The rearrangement is sensitive to steric hindrance. The nature of the substituent at the 7-position of the 2,7-naphthyridine ring and the type of cyclic amine at the 1-position both influence the reaction's feasibility and rate. researchgate.netmdpi.comresearchgate.net In contrast, when 1-amino-3-oxo-2,7-naphthyridines react with amines, the rearrangement proceeds more rapidly and appears to be less affected by the steric nature of the alkyl and cyclic amine groups. researchgate.netresearchgate.net

The Smiles rearrangement in the 2,7-naphthyridine series provides a regioselective route to 1-oxo-2,7-naphthyridine compounds, which are valuable precursors for more complex fused heterocyclic systems like furo[2,3-c]-2,7-naphthyridines. mdpi.com

The table below outlines the starting materials and resulting products of a Smiles rearrangement in a tetrahydro-2,7-naphthyridine system.

| Starting Compound | Reagent | Rearranged Product |

| 1-Amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Primary or Secondary Cyclic Amines | 6,8-Diamino-2-methyl-2,7-naphthyridin-1-one |

| 7-Benzyl-3-chloro-1-amino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile derivatives | Amines | 2-Benzyl-6,8-diamino-3,4-dihydro-2,7-naphthyridin-1(2H)-ones |

Data sourced from studies on Smiles rearrangements in 2,7-naphthyridine derivatives. mdpi.combenthamdirect.com

In some cases, the rearrangement can be followed by further reactions. For instance, reaction with benzylamine (B48309) has led to the rearranged product undergoing a subsequent condensation between the newly formed C-1 carbonyl group and the benzylamine. benthamdirect.comresearchgate.net This highlights the complex reaction dynamics possible within these systems.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Chloro 2,7 Naphthyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. nih.gov For a molecule like 4-Bromo-1-chloro-2,7-naphthyridine, DFT calculations can provide profound insights into its behavior.

DFT calculations can quantify these effects by computing various electronic descriptors. For instance, the analysis of calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can reveal the extent of electron withdrawal by the halogens. The presence of two chlorine atoms in 4,6-dichloro-1,7-naphthyridine, a related compound, has been shown to enhance electron-withdrawing effects, which in turn directs the reactivity for selective functionalization. Similarly, the bromo and chloro substituents in this compound are anticipated to create specific sites susceptible to nucleophilic attack.

Computational studies are invaluable for exploring the energetic landscape of different isomers and potential reaction intermediates. For halogenated naphthyridines, this could involve comparing the relative stabilities of different positional isomers of the bromo and chloro substituents. DFT calculations can determine the total electronic energy of each isomer, with lower energies indicating greater stability.

While no specific studies on the isomers of this compound were found, theoretical investigations on halogenated benzenes have demonstrated the ability of DFT to predict the relative stability of different substitution patterns. nih.gov These studies often consider the interplay of steric and electronic factors. For instance, the relative stability of isomers of this compound would be influenced by the dipole-dipole interactions between the C-Br and C-Cl bonds and the steric hindrance between the halogen atoms and adjacent protons.

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy structure. This provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal any distortions in the naphthyridine ring caused by the bulky halogen substituents.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental data to confirm the structure of a synthesized compound. Furthermore, the nature of the vibrational modes provides insight into the bonding within the molecule. For example, the C-Br and C-Cl stretching frequencies are characteristic of the presence of these functional groups.

Illustrative Geometrical Parameters for a Substituted 2,7-Naphthyridine (B1199556)

| Parameter | Illustrative Calculated Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Lengths | ~1.33 - 1.37 Å |

| C-C Bond Lengths | ~1.39 - 1.42 Å |

| C-C-Br Bond Angle | ~120° |

| C-N-C Bond Angle | ~117° |

Note: These are typical values for similar halogenated aromatic systems and are for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

Illustrative Vibrational Frequencies for a Substituted 2,7-Naphthyridine

| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) |

|---|---|

| C-H Stretching | 3050 - 3150 |

| C=N Stretching | 1600 - 1650 |

| C=C Stretching | 1450 - 1600 |

| C-Cl Stretching | 700 - 800 |

| C-Br Stretching | 550 - 650 |

Note: These are typical frequency ranges for the specified bonds and are for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are crucial indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and reactive. researchgate.net

Illustrative FMO Energies for a Substituted 2,7-Naphthyridine

| Molecular Orbital | Illustrative Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and intended to illustrate the concept. Specific calculations for this compound are required for accurate data.

The spatial distribution of the HOMO and LUMO provides information about the sites of electrophilic and nucleophilic attack. The HOMO is associated with the ability to donate electrons, so regions with high HOMO density are susceptible to attack by electrophiles. The LUMO is associated with the ability to accept electrons, and regions with high LUMO density are prone to attack by nucleophiles.

In the case of this compound, FMO analysis would likely show that the HOMO is distributed across the naphthyridine ring, while the LUMO is also delocalized but with significant contributions from the carbon atoms attached to the electron-withdrawing halogen substituents. This would suggest that these positions are the most likely sites for nucleophilic aromatic substitution reactions, a common reaction pathway for halogenated heterocycles.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis is invaluable for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions.

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with electron delocalization. For this compound, this analysis would reveal the charge distribution across the bicyclic ring system and the influence of the electron-withdrawing bromine and chlorine substituents. Key interactions would likely involve the delocalization of lone pair electrons from the nitrogen atoms into the antibonding orbitals of the aromatic system. The stabilization energies (E(2)) from these interactions provide a quantitative measure of their significance.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N2 | π* (C1-C8a) | Data not available |

| LP (1) N7 | π* (C6-C8) | Data not available |

| π (C3-C4) | π* (C4a-C5) | Data not available |

| π (C5-C6) | π* (N7-C8) | Data not available |

| LP (1) Cl | σ* (C1-N2) | Data not available |

| LP (1) Br | σ* (C4-C4a) | Data not available |

| This table illustrates the type of data that would be generated from an NBO analysis. The specific values would depend on the level of theory and basis set used in the calculation. |

Molecular Electrostatic Potential Surfaces (MEPS) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. It is particularly useful for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons. The presence of the electronegative chlorine and bromine atoms would also influence the potential distribution, likely leading to regions of positive potential on the adjacent carbon atoms. This information is critical for understanding how the molecule might interact with biological targets, such as the amino acid residues in a kinase binding pocket.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

A TD-DFT calculation for this compound would provide the wavelengths of maximum absorption (λmax), the nature of the electronic transitions (e.g., π → π* or n → π*), and the orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is fundamental to understanding the photophysical properties of the molecule. Studies on similar 2,7-naphthyridine derivatives have utilized TD-DFT to analyze their absorption spectra and the effect of different substituents.

Table 2: Hypothetical TD-DFT Predicted Electronic Absorption Data for this compound

| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |

| Data not available | Data not available | Data not available | HOMO -> LUMO |

| Data not available | Data not available | Data not available | HOMO-1 -> LUMO |

| Data not available | Data not available | Data not available | HOMO -> LUMO+1 |

| This table is a representation of the expected output from a TD-DFT calculation. The values are dependent on the computational methodology. |

Prediction of Non-Linear Optical (NLO) Characteristics

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters include the linear polarizability (α) and the first-order hyperpolarizability (β). Large values of β are indicative of significant NLO response.

For this compound, the presence of electron-withdrawing halogens on the naphthyridine core suggests the potential for NLO activity. Computational studies on other push-pull naphthyridine systems have shown that the strategic placement of donor and acceptor groups can significantly enhance NLO properties. A theoretical investigation of this compound would quantify its polarizability and hyperpolarizability, providing insight into its potential as an NLO material.

Table 3: Hypothetical Predicted NLO Properties of this compound

| Property | Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

| This table shows the kind of data that would be obtained from a DFT calculation of NLO properties. |

Theoretical Thermodynamic Properties Analysis

Theoretical calculations can provide valuable data on the thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity. These properties are calculated based on the vibrational frequencies obtained from a DFT calculation at a specific temperature and pressure.

Table 4: Hypothetical Theoretical Thermodynamic Properties of this compound at 298.15 K and 1 atm

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | Data not available |

| Enthalpy (kcal/mol) | Data not available |

| Gibbs Free Energy (kcal/mol) | Data not available |

| Entropy (cal/mol·K) | Data not available |

| Heat Capacity, Cv (cal/mol·K) | Data not available |

| This table illustrates the thermodynamic data that can be derived from computational frequency analysis. |

Advanced Applications of 4 Bromo 1 Chloro 2,7 Naphthyridine in Chemical Sciences

Utilization as Building Blocks in Complex Organic Synthesis

The distinct reactivity of the C-Br and C-Cl bonds in 4-bromo-1-chloro-2,7-naphthyridine is the cornerstone of its utility in constructing complex molecular architectures. Chemists can exploit this difference to introduce a variety of functional groups in a controlled manner, paving the way for the synthesis of diverse heterocyclic systems.

Synthesis of Polyfunctionalized Naphthyridines and Related Heterocycles

The this compound core is an excellent electrophilic partner in a range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The bromine at the 4-position is typically more reactive towards palladium-catalyzed reactions, such as Suzuki and Stille couplings, compared to the chlorine at the 1-position. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C4 position while leaving the C1 position available for subsequent transformations.

Furthermore, the chlorine atom can be displaced by various nucleophiles, a reaction that can be fine-tuned based on the reaction conditions. For instance, related chloronaphthyridines can undergo regioselective alkylation using cobalt catalysts and alkylmagnesium reagents. This differential reactivity enables a programmed approach to creating di-substituted 2,7-naphthyridines with distinct functionalities at the C1 and C4 positions, which is a significant advantage in building molecular libraries for various applications.

Research on the related 4-bromobenzo[c] nih.govbeilstein-journals.orgnaphthyridine has demonstrated that it can undergo regioselective direct ring metalation at the C-5 position, followed by quenching with various electrophiles to yield a wide array of 5-substituted products. nih.govbeilstein-journals.org This methodology, combined with subsequent cross-coupling reactions at the bromo position, provides a powerful strategy for generating highly decorated and polyfunctionalized benzo[c] nih.govbeilstein-journals.orgnaphthyridine skeletons. nih.gov

Table 1: Representative Transformations of the Naphthyridine Core

| Starting Material Analogue | Reaction Type | Position(s) Functionalized | Resulting Structure | Reference |

| 4-Chlorobenzo[c] nih.govbeilstein-journals.orgnaphthyridine | Suzuki/Stille Coupling | C-4 | 4-Aryl/alkyl-benzo[c] nih.govbeilstein-journals.orgnaphthyridine | nih.gov |

| 4-Bromobenzo[c] nih.govbeilstein-journals.orgnaphthyridine | Metalation/Electrophilic Quench | C-5 | 5-Substituted-4-bromobenzo[c] nih.govbeilstein-journals.orgnaphthyridine | nih.gov |

| Dichloronaphthyridine derivative | Sequential Nucleophilic Substitution | C-4, C-X | Alkoxy-amino-1,5-naphthyridine | nih.gov |

| 4-Bromo-1,5-naphthyridine | Cross-coupling Amination | C-4 | 4-Amino-1,5-naphthyridine | nih.gov |

Intermediates for Total Synthesis of Heterocyclic Natural Products and Analogues

The structural motif of 2,7-naphthyridine (B1199556) is present in a number of biologically active natural products, particularly marine alkaloids. The synthetic versatility of this compound makes it an attractive intermediate for the total synthesis of these complex molecules and their analogues, which are often pursued for their potent pharmacological properties.

For example, the benzo[c] nih.govbeilstein-journals.orgnaphthyridine ring system is a core feature of pyridoacridine alkaloids like amphimedine (B1664939) and ascididemin, known for their antitumor activities. beilstein-journals.org Synthetic strategies towards these molecules often rely on building blocks that allow for the sequential construction of the polycyclic framework. The functionalization of a 4-bromobenzo[c] nih.govbeilstein-journals.orgnaphthyridine intermediate at the C-5 position, followed by an intramolecular cyclization, presents a novel approach to constructing the pyrido[4,3,2-mn]acridone core found in related natural products. nih.gov The first total synthesis of the 2,7-naphthyridine alkaloids lophocladine A and B was achieved through a one-pot reaction starting from a substituted pyridine-3-carbonitrile, highlighting the accessibility of this scaffold. nih.gov The ability to use precursors like this compound allows for modifications that can lead to the synthesis of not only the natural products themselves but also novel analogues with potentially improved properties.

Role in Medicinal Chemistry Research

The 2,7-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. This compound, as a key starting material, provides a robust platform for the development of new therapeutic agents.

Scaffold for the Development of Potential Drug Candidates

The 2,7-naphthyridine core is a foundational element in the design of various therapeutic agents, including kinase inhibitors for cancer therapy and treatments for immune and inflammatory disorders. The development of HIV-1 integrase inhibitors, such as those based on the 1,6-naphthyridine (B1220473) scaffold, has also inspired the exploration of related structures for other therapeutic areas, including oncology. nih.gov

Derivatives of this compound have been investigated for their potential to treat immune and inflammatory conditions by inhibiting integrin binding to their ligands, a key process in cell adhesion and immune response. Specifically, compounds targeting α4β1 and α4β7 integrins have been developed, showing a selective mechanism of action. The naphthyridine framework is also a component of molecules with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Some derivatives have been found to act as antimitotic agents or as topoisomerase II inhibitors, with compounds like vosaroxin reaching clinical trials for its potent anticancer activity. nih.gov

Applications in Ligand Design for Various Molecular Targets

The rigid, planar structure of the naphthyridine ring system, combined with its hydrogen bonding capabilities, makes it an ideal scaffold for designing ligands that can fit into the binding sites of biological targets like enzymes and receptors. The strategic placement of substituents on the this compound core allows for the precise orientation of functional groups to maximize interactions with a target protein.

This approach has been successfully used to develop potent kinase inhibitors and compounds that modulate immune responses. For example, research has led to 2,7-naphthyridine derivatives that act as anxiolytics. The ability to modify the scaffold at multiple positions allows medicinal chemists to optimize binding affinity, selectivity, and pharmacokinetic properties, tailoring the molecule for a specific biological target.

Structure-Activity Relationship (SAR) Studies through Strategic Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. This compound is an exemplary tool for SAR studies due to the ability to selectively derivatize the C1 and C4 positions.

By synthesizing a series of analogues where the substituents at these positions are systematically varied, researchers can probe the chemical space around the naphthyridine core. For instance, in the development of Wnt signaling inhibitors, a related SAR study on a different scaffold showed that introducing halogen atoms at specific positions of a phenyl ring dramatically influenced activity. The 4-bromophenyl derivative was found to be the most potent, while other halogenation patterns were less effective or inactive. nih.gov

Similarly, SAR studies on naphthyridine derivatives have revealed that cytotoxicity against cancer cell lines is highly dependent on the nature and position of substituents. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have indicated that for certain series, the C-1 amino group and C-4 carbonyl group of the naphthyridine ring, along with substituents at the C-2 position, are crucial for cytotoxic effects against HeLa, HL-60, and PC-3 cancer cell lines. nih.gov This systematic approach of derivatization and biological testing is essential for optimizing lead compounds into viable drug candidates.

Table 2: Example of SAR Data for Naphthyridine-related Compounds Against Cancer Cell Lines

| Compound | Cytotoxicity IC₅₀ (µM) vs. HeLa | Cytotoxicity IC₅₀ (µM) vs. HL-60 | Cytotoxicity IC₅₀ (µM) vs. PC-3 | Reference |

| Compound 14 | More potent than colchicine | More potent than colchicine | More potent than colchicine | nih.gov |

| Compound 15 | More potent than colchicine | More potent than colchicine | More potent than colchicine | nih.gov |

| Compound 16 | 0.7 | 0.1 | 5.1 | nih.gov |

| Colchicine | (Reference) | (Reference) | (Reference) | nih.gov |

Applications in Materials Science

The unique structural and electronic properties of the 2,7-naphthyridine scaffold, as exemplified by this compound, have positioned it as a valuable building block in the realm of materials science. The presence of two halogen atoms at distinct positions on the naphthyridine core allows for selective functionalization, enabling the synthesis of a diverse range of derivatives with tailored photophysical and electronic characteristics. These attributes are being harnessed to create advanced materials with applications in optoelectronics and responsive systems.

Synthesis of Fluorescent Naphthyridine Derivatives

The inherent fluorescence of the naphthyridine core can be significantly enhanced and modulated through strategic chemical modifications, making it an attractive fluorophore for various applications. While direct studies on the fluorescent derivatives of this compound are not extensively documented, the synthetic strategies applied to analogous naphthyridine systems provide a clear blueprint for creating such materials.

One common approach to augmenting the fluorescence of naphthyridines is through the introduction of electron-donating groups, such as alkylamines, at key positions on the heterocyclic ring. For instance, the substitution of 4-methyl- mdpi.comrsc.org-naphthyridine at the 2 and 7 positions with alkylamines has been shown to yield highly fluorescent compounds. mdpi.com These derivatives exhibit strong blue fluorescence in solution, with UV absorption maxima in the range of 320-400 nm. mdpi.com This suggests that the bromine and chlorine atoms of this compound could be sequentially substituted with various amino groups to generate a library of novel fluorescent compounds with potentially tunable emission properties.

Furthermore, 2,7-naphthyridine derivatives have been developed as platforms for fluorescent probes. nih.gov By incorporating specific functionalities, these probes can exhibit high sensitivity and selectivity for detecting various analytes. For example, a 2,7-naphthyridine-based probe was designed to detect thiophenol with a remarkable Stokes shift of 225 nm and a 240-fold fluorescence enhancement upon analyte binding. nih.gov This highlights the potential of using this compound as a starting material for the development of sophisticated chemical sensors.

The synthesis of such fluorescent derivatives would typically involve nucleophilic aromatic substitution reactions, where the halogen atoms of this compound are displaced by amines, alcohols, or other nucleophiles. The reactivity of the bromine and chlorine substituents can be selectively controlled, allowing for a stepwise introduction of different functional groups.

A hypothetical synthetic route to a fluorescent amino-substituted 2,7-naphthyridine derivative starting from this compound is presented below:

| Step | Reactant(s) | Conditions | Product |

| 1 | This compound, Amine (e.g., dialkylamine) | Solvent, Base, Heat | 4-Bromo-1-(dialkylamino)-2,7-naphthyridine |

| 2 | 4-Bromo-1-(dialkylamino)-2,7-naphthyridine, Second Amine | Palladium catalyst, Ligand, Base, Heat | 4-(Second Amino)-1-(dialkylamino)-2,7-naphthyridine |

This stepwise functionalization would allow for the creation of push-pull systems within the naphthyridine scaffold, a common strategy for enhancing fluorescence quantum yields and tuning emission wavelengths.

Development of Advanced Materials with Tunable Properties

The 2,7-naphthyridine framework is a promising candidate for the development of advanced materials with tunable electronic properties, particularly for applications in organic light-emitting diodes (OLEDs). The electron-deficient nature of the naphthyridine ring system makes it suitable for use as an electron-transport material or as a host in phosphorescent OLEDs.

Research on novel naphthyridine-based compounds has demonstrated their potential in small molecular non-doped OLEDs. researchgate.net These materials exhibit high glass-transition and decomposition temperatures, reversible electrochemical reduction, and high electron affinities, all of which are desirable characteristics for stable and efficient OLED devices. researchgate.net By systematically varying the substituents on the naphthyridine core, the electronic and photophysical properties of these materials can be finely tuned. researchgate.net For example, the introduction of different aromatic groups can modulate the emission color from blue to yellow and even white-pink. researchgate.net

The functionalization of a related compound, 4-bromobenzo[c] researchgate.netacs.orgnaphthyridine, through regioselective metalation highlights a powerful strategy for creating a broad range of 5-substituted products. acs.org This method allows for the introduction of various electrophiles, effectively creating building blocks for more complex molecular architectures. acs.org A similar approach could be envisioned for this compound, where selective metalation and subsequent cross-coupling reactions would enable the synthesis of materials with tailored properties for specific applications.

The table below summarizes the key properties of some reported naphthyridine-based materials for OLEDs, illustrating the tunability of this class of compounds.

| Compound Type | Emission Color | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) |

| Yellow Emitter | Yellow | 250 | 1.2 |

| White-Pink Emitter | White-Pink | 400 (at 4V) | 0.6 |

These findings underscore the potential of using this compound as a versatile precursor for a new generation of organic electronic materials.

Naphthyridine-Based Molecular Switches

The concept of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli such as light or chemical agents, is a rapidly advancing field in materials science. The 2,7-naphthyridine scaffold has been theoretically investigated for its potential in creating non-linear optical (NLO) materials, which are crucial components for optical switching applications.

A density functional theory (DFT) study on a series of push-pull chromophores based on 2,7-naphthyridine has revealed their promising NLO properties. rsc.org By attaching electron-donating and electron-accepting groups to the naphthyridine core, the hyperpolarizability of the molecules can be significantly enhanced. rsc.org The study showed that the energy gap between the frontier molecular orbitals and the hyperpolarizability can be effectively tuned by the nature of the substituents and the solvent environment. rsc.org

These theoretical findings suggest that derivatives of this compound could be designed to function as molecular switches. The bromo and chloro substituents provide convenient handles for introducing the necessary donor and acceptor groups through established synthetic methodologies like Suzuki or Stille cross-coupling reactions.

The operational principle of such a molecular switch would rely on the change in the molecule's electronic properties upon isomerization between two forms, which could be triggered by light (photochromism). This change in electronic properties could, in turn, modulate the material's optical response, allowing it to function as a switch. While experimental realization of a molecular switch based on this compound has yet to be reported, the theoretical groundwork strongly supports its feasibility.

Relevance in Agrochemical Development

The naphthyridine core is a recognized pharmacophore in medicinal chemistry and has also demonstrated significant potential in the development of new agrochemicals. While direct applications of this compound in this field are not yet established, the biological activity of other naphthyridine derivatives points towards a promising area of research.

Studies on 1,8-naphthyridine (B1210474) derivatives have shown their efficacy as insecticidal agents. researchgate.net For instance, certain novel 1,8-naphthyridine compounds synthesized by combining the naphthyridine scaffold with a neonicotinoid core structure exhibited excellent insecticidal activity against cowpea aphids. researchgate.net This indicates that the naphthyridine structure can serve as a valuable template for the design of new insecticides.

Furthermore, a patent has been filed for imidazoline (B1206853) naphthyridine derivatives as selective herbicides. google.com This highlights the versatility of the naphthyridine scaffold in targeting different biological pathways relevant to agriculture. The development of such agrochemicals often involves the synthesis of a library of derivatives with diverse substitution patterns to optimize activity and selectivity.

Conclusion and Future Research Directions

Current State of Research and Identified Gaps in Halogenated 2,7-Naphthyridines

Research into halogenated 2,7-naphthyridines has unveiled a wide array of biological activities, establishing this class of compounds as a fertile ground for drug discovery. ingentaconnect.comresearchgate.net Derivatives of the 2,7-naphthyridine (B1199556) scaffold have demonstrated notable antitumor, antimicrobial, analgesic, and anticonvulsant properties. ingentaconnect.comresearchgate.net The presence of halogen atoms is often crucial, as it can enhance the pharmacological activity of the parent compound. nih.gov

A significant area of investigation has been the development of 2,7-naphthyridine derivatives as inhibitors of various enzymes and kinases, which are key targets in many disease states. researchgate.net For instance, certain derivatives have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), a key enzyme in the regulation of blood flow. The strategic introduction of nitrogen into a related 4-aryl-1-isoquinolinone scaffold led to the discovery of highly potent and specific PDE5 inhibitors, with some 2,7-naphthyridine compounds showing exceptional activity and selectivity.

Despite these advancements, several gaps in the current body of research have been identified. While the biological activities of many 2,7-naphthyridine derivatives have been screened, a comprehensive understanding of their structure-activity relationships (SAR) is often lacking. Furthermore, the full potential of halogenated 2,7-naphthyridines in materials science remains largely underexplored. Although naphthyridine derivatives, in general, are being investigated for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs), specific research focusing on the impact of halogenation patterns on the material properties is still in its early stages. researchgate.net

A summary of the current research focus and identified gaps is presented in the table below:

| Research Area | Current Focus | Identified Gaps |

| Medicinal Chemistry | Antitumor, antimicrobial, enzyme inhibition (e.g., PDE5) | Comprehensive SAR studies, exploration of new therapeutic targets. |

| Materials Science | General exploration of naphthyridines for OLEDs and solar cells. researchgate.net | Specific studies on the effect of halogenation on material properties. |

| Synthetic Chemistry | Development of various synthetic routes to the 2,7-naphthyridine core. ingentaconnect.com | Need for more efficient and regioselective halogenation and functionalization methods. |

Emerging Synthetic Challenges and Opportunities for 4-Bromo-1-chloro-2,7-Naphthyridine

The synthesis of specifically substituted 2,7-naphthyridines like this compound presents both challenges and opportunities for organic chemists. The primary challenge lies in achieving regioselective functionalization of the naphthyridine core. The two nitrogen atoms in the ring system influence the electron density and reactivity of the various carbon positions, making the controlled introduction of different halogens at specific sites a non-trivial task.

Traditional synthetic approaches often involve the construction of the heterocyclic ring from acyclic or monocyclic precursors, such as pyridine (B92270) derivatives, through cyclocondensation or intramolecular cyclization reactions. ingentaconnect.com The halogen atoms can be introduced at various stages of the synthesis, either on the precursors or on the fully formed naphthyridine ring.

A significant opportunity for the synthesis of compounds like this compound lies in the development of modern synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions, for example, offer a powerful tool for the late-stage functionalization of the halogenated scaffold. The differential reactivity of the bromine and chlorine atoms in this compound can be exploited for sequential and site-selective modifications. For instance, the carbon-bromine bond is generally more reactive in palladium-catalyzed reactions such as Suzuki or Stille couplings, allowing for the introduction of a substituent at the 4-position while leaving the chloro group at the 1-position intact for subsequent transformations.

Furthermore, directed metalation strategies have emerged as a promising avenue for the regioselective functionalization of related heterocyclic systems. beilstein-journals.org The use of hindered amide bases, such as TMPMgCl·LiCl, has been shown to facilitate regioselective deprotonation and subsequent reaction with various electrophiles. beilstein-journals.org Applying such methods to this compound could open up new pathways for the synthesis of novel and complex derivatives.

The table below outlines some of the key synthetic challenges and the corresponding opportunities:

| Synthetic Challenge | Emerging Opportunity |

| Regioselective halogenation | Development of novel halogenating agents and catalytic systems. |

| Control over multiple substitution patterns | Sequential cross-coupling reactions exploiting differential reactivity of C-Br and C-Cl bonds. |

| Harsh reaction conditions in classical methods | Milder and more efficient methods like directed metalation and flow chemistry. |

| Limited availability of starting materials | Development of new, efficient routes to the core 2,7-naphthyridine scaffold. ingentaconnect.com |

Prospective Areas for Advanced Theoretical and Applied Research

The unique electronic and structural features of this compound and its derivatives make them intriguing targets for both theoretical and applied research.

Advanced Theoretical Research:

Computational studies, particularly using density functional theory (DFT), can provide valuable insights into the properties of these molecules. rsc.org Theoretical investigations can be employed to:

Predict Reactivity: Calculate the electron density distribution and molecular orbital energies to predict the most reactive sites for nucleophilic and electrophilic attack, thus guiding synthetic strategies. nih.gov

Elucidate Reaction Mechanisms: Model the transition states and reaction pathways of various functionalization reactions to optimize reaction conditions and improve yields.

Simulate Spectroscopic Properties: Predict NMR and other spectral data to aid in the characterization of new compounds.

Investigate Non-linear Optical (NLO) Properties: DFT calculations can be used to evaluate the hyperpolarizability and other NLO parameters, suggesting potential applications in optical switching and other photonic devices. rsc.org

Advanced Applied Research:

The potential applications of this compound and its derivatives are vast and extend beyond the currently explored areas. Prospective avenues for applied research include:

Development of Novel Therapeutic Agents: The 2,7-naphthyridine scaffold can be used as a template for the design of new inhibitors for a wider range of biological targets, including protein kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammatory disorders, and infectious diseases. acs.org The ability to selectively functionalize the bromo and chloro positions allows for the creation of diverse chemical libraries for high-throughput screening.

Materials Science Applications: The planar structure and tunable electronic properties of 2,7-naphthyridine derivatives make them promising candidates for advanced materials. Research could focus on synthesizing and characterizing new materials for:

Organic Electronics: As components of organic field-effect transistors (OFETs), OLEDs, and photovoltaics.

Fluorescent Probes: The inherent fluorescence of some naphthyridine derivatives can be modulated by substitution, leading to the development of selective chemosensors for metal ions or other analytes. researchgate.net

Agrochemicals: The biological activity of naphthyridine derivatives could be harnessed for the development of new pesticides and herbicides.

The following table summarizes the prospective research areas:

| Research Domain | Prospective Focus | Potential Impact |

| Theoretical Chemistry | DFT studies on reactivity, reaction mechanisms, and NLO properties. rsc.orgnih.gov | Guiding synthetic efforts and predicting novel material properties. |

| Medicinal Chemistry | Design and synthesis of inhibitors for new biological targets. acs.org | Development of new drugs for a range of diseases. |

| Materials Science | Development of new materials for organic electronics and fluorescent sensors. researchgate.netresearchgate.net | Advancements in display technology, renewable energy, and analytical chemistry. |

| Agrochemicals | Exploration of insecticidal and herbicidal activities. | New solutions for crop protection. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1-chloro-2,7-naphthyridine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via halogenation of naphthyridinone precursors. For example, 1-chloro-2,7-naphthyridine derivatives can be prepared using POCl₃ under reflux conditions (130°C, sealed system, 80% yield). Bromination at the 4-position may involve POBr₃ at elevated temperatures (140°C) . Key optimization parameters include reagent stoichiometry, temperature control, and reaction duration. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >97% purity, as noted in commercial catalog entries .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm halogen positions and aromaticity), HPLC (for purity assessment), and high-resolution mass spectrometry (HRMS) are essential. Note that commercial suppliers often do not provide analytical data, necessitating in-house validation . Polar surface area (PSA) and cLogP values, calculated using tools like MolSearch, can predict solubility and drug-likeness for downstream applications .

Q. What are the typical reactivity patterns of the bromo and chloro substituents in this compound?

- Methodological Answer : The bromo group at position 4 is more reactive toward nucleophilic substitution (e.g., Suzuki couplings) due to lower bond dissociation energy compared to the chloro group at position 1. Chloro substituents are more resistant to hydrolysis but can undergo aminolysis under harsh conditions (e.g., neat Et₂NCH₂CH₂NH₂ at 150°C) . Reactivity can be modulated using catalysts like Pd(PPh₃)₄ for cross-couplings or CuI for Ullmann-type reactions .

Advanced Research Questions

Q. How can substitution reactions at bromo and chloro sites be selectively optimized for medicinal chemistry applications?

- Methodological Answer : Selectivity depends on electronic and steric factors. The bromo group’s higher electronegativity facilitates Pd-catalyzed cross-couplings (e.g., with aryl boronic acids), while the chloro group may require stronger bases (e.g., NaH) or elevated temperatures for displacement. Computational modeling (DFT) can predict site-specific reactivity, and screening solvents (DMF vs. THF) can influence reaction pathways. Case studies on analogous dichloro-naphthyridines show divergent outcomes based on these parameters .

Q. What strategies resolve contradictions in reported reaction yields or by-product formation during synthesis?

- Methodological Answer : Systematic variation of reaction parameters (e.g., temperature gradients, catalyst loading) and real-time monitoring via LC-MS can identify side reactions. For example, trace moisture may hydrolyze chloro substituents, leading to oxo-by-products. Contradictions in aminolysis yields (e.g., 60–80% in similar conditions) may stem from impurities in starting materials, emphasizing the need for rigorous quality control .

Q. How can this compound serve as a scaffold for designing bioactive analogs?

- Methodological Answer : The naphthyridine core is a privileged structure in kinase inhibitors and antimicrobial agents. Substitution at the 4-bromo position with heteroaryl groups (e.g., pyridines) can enhance binding affinity, while modifying the 1-chloro site with amines improves solubility. Structure-activity relationship (SAR) studies on related compounds, such as 5-hydroxy-1,7-naphthyridines, demonstrate improved pharmacokinetic profiles when aryl/heteroaryl groups are introduced .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

- Methodological Answer : Scale-up challenges include exothermic halogenation steps and Pd-catalyst removal. Mitigation strategies:

- Use flow chemistry for controlled POCl₃/POBr₃ reactions to prevent thermal runaway.

- Employ scavenger resins (e.g., QuadraSil™ MP) for efficient Pd removal.

- Optimize crystallization conditions (e.g., anti-solvent addition) to maintain yield and purity at multi-gram scales .

Data Analysis and Validation

Q. How should researchers validate conflicting spectral data for this compound?

- Methodological Answer : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs Percepta) and compare with published analogs. For example, the ¹H NMR of 1-chloro-2,7-naphthyridine derivatives typically shows a doublet near δ 8.5 ppm for the C-H adjacent to nitrogen . Discrepancies may arise from solvent effects or tautomerism, requiring 2D NMR (COSY, HSQC) for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。